5-Methoxycarbonylmethyl-2'-O-methyluridine

Description

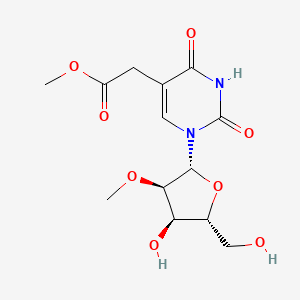

Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a nucleoside analog featuring a modified pyrimidine ring fused to a tetrahydrofuran sugar moiety. The compound’s structure includes a 3-methoxy group, 4-hydroxy group, and hydroxymethyl substituent on the tetrahydrofuran ring, alongside a 2,4-dioxopyrimidine core linked to a methyl acetate side chain.

Synthetic routes for this compound often involve selective protection/deprotection strategies. For example, describes a synthesis starting from a protected precursor, where tetra-n-butylammonium fluoride (TBAF) is used to deprotect a silyl ether group, followed by purification via flash chromatography. The final step involves oxidative cleavage with ceric ammonium nitrate (CAN) to yield the target compound .

Properties

IUPAC Name |

methyl 2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O8/c1-21-8(17)3-6-4-15(13(20)14-11(6)19)12-10(22-2)9(18)7(5-16)23-12/h4,7,9-10,12,16,18H,3,5H2,1-2H3,(H,14,19,20)/t7-,9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTXNXXJZCFUOA-UGKPPGOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

5-Methoxycarbonylmethyl-2’-O-methyluridine is a thymidine analogue. The primary targets of this compound are replicated DNA molecules. These molecules play a crucial role in the replication and transcription processes within the cell.

Mode of Action

The compound interacts with its targets by inserting itself into the replicated DNA. This insertional activity allows the compound to interfere with the normal functioning of the DNA molecules.

Biochemical Analysis

Biochemical Properties

5-Methoxycarbonylmethyl-2’-O-methyluridine is a precursor of cytidine. It is synthesized by the enzyme UMP synthase, which converts 5-methoxycarbonylmethyl-2-thiouridine to uridine and 2′-O-methyluridine. This synthesis occurs in both mammalian cells and Xenopus oocytes.

Cellular Effects

It is known that analogs of this series have insertional activity towards replicated DNA. This suggests that the compound may influence cell function by interacting with the DNA replication process.

Molecular Mechanism

The molecular mechanism of 5-Methoxycarbonylmethyl-2’-O-methyluridine involves its conversion to uridine and 2′-O-methyluridine by the enzyme UMP synthase. This reaction is part of the metabolic pathway that produces cytidine, an important component of RNA.

Temporal Effects in Laboratory Settings

It is known that the compound can be used to label cells and track DNA synthesis, suggesting that it may have a role in monitoring cellular processes over time.

Biological Activity

Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (CAS No. 60197-31-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 330.29 g/mol. The compound features a complex structure that includes a tetrahydrofuran moiety and a pyrimidine derivative, which are known to exhibit various biological activities.

Mechanisms of Biological Activity

The biological activity of Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate can be attributed to several mechanisms:

- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication. The presence of the pyrimidine ring is crucial for this activity.

- Neuroprotective Effects : Research indicates that nucleoside analogs can induce neuronal differentiation and protect against neurodegenerative diseases. This compound may share similar properties due to its structural analogies with known neuroprotective agents .

- Antioxidant Properties : The hydroxymethyl and methoxy groups may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated that Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate exhibits significant cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways involved in cell survival and death.

Case Studies

A notable study involved the administration of this compound in a model of neurodegeneration. Results indicated that it could enhance neuronal survival and promote differentiation in stem cell models. This suggests potential applications in regenerative medicine and therapy for neurodegenerative disorders.

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyrimidine ring, sugar moiety, or ester groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: The methyl acetate group in the target compound improves membrane permeability compared to unprotected hydroxyl analogs .

Synthetic Feasibility :

- Analogs with acetyl or silyl protections (e.g., ) are easier to handle during synthesis but require additional deprotection steps.

- The target compound’s hydroxymethyl and methoxy groups necessitate precise stereochemical control, as evidenced by the use of chiral catalysts in .

Physicochemical Properties :

- Polar groups (e.g., hydroxyls) enhance water solubility but may reduce bioavailability.

- Lipophilic modifications (e.g., didehydrofuran in ) improve cellular uptake but increase metabolic instability.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound comprises a 2'-O-methyltetrahydrofuranose ring linked to a 5-substituted uracil derivative. Key challenges include:

- Stereoselective Formation of the Sugar Moiety : The (2R,3R,4R,5R) configuration necessitates asymmetric synthesis or chiral starting materials.

- Introduction of the 5-Methoxycarbonylmethyl Group : This requires regioselective alkylation at the uracil’s 5-position without disturbing the glycosidic bond.

- Esterification and Protecting Group Strategy : The methyl ester and hydroxyl groups demand orthogonal protection to prevent side reactions.

Nucleoside Core Synthesis: 2'-O-Methyluridine Preparation

The synthesis begins with the preparation of 2'-O-methyluridine, the foundational nucleoside. A proven method involves:

Methylation of Uridine

Uridine is treated with methyl iodide in the presence of a silver oxide catalyst in dimethylformamide (DMF) at 60°C for 12 hours. This selectively methylates the 2'-hydroxyl group, yielding 2'-O-methyluridine with >85% regioselectivity. Alternative catalysts, such as sodium hydride or trimethylsilyl chloride, may enhance yields but risk over-methylation.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1) and characterized by $$^1$$H-NMR to confirm the absence of 3'- or 5'-methyl byproducts. Key NMR signals include a singlet at δ 3.40 ppm for the 2'-O-methyl group and anomeric proton resonance at δ 5.85 ppm (d, J = 8.0 Hz).

Functionalization of the Uracil Moiety

5-Position Alkylation

The 5-methoxycarbonylmethyl group is introduced via Michael addition or alkylation:

Michael Addition to Uracil

A modified procedure from tetrahydro-pyrimidine synthesis (CN101323595B) employs ethyl acetoacetate as a nucleophile. However, for the target compound, methyl acrylate is reacted with 2'-O-methyluridine under basic conditions:

- Reaction Conditions : 2'-O-methyluridine (1 equiv), methyl acrylate (3 equiv), potassium carbonate (2 equiv) in DMF at 80°C for 24 hours.

- Mechanism : Deprotonation of uracil at N1 enables conjugate addition to methyl acrylate, forming the 5-methoxycarbonylmethyl derivative.

Alternative Alkylation via Halogen Intermediates

Bromination at the uracil’s 5-position followed by Kumada coupling:

Esterification and Protecting Group Management

Methyl Ester Formation

The carboxylic acid intermediate is esterified using methanol under acidic conditions, adapting methods from methyl acetate synthesis (EP0105885A1):

Hydroxyl Group Protection

The 4-hydroxy and hydroxymethyl groups on the sugar are protected as tert-butyldimethylsilyl (TBS) ethers:

Catalytic Optimization and Reaction Scaling

Purification and Analytical Validation

Chromatographic Techniques

Q & A

Q. What are the key challenges in synthesizing this compound, and how can stereochemical purity be ensured?

The synthesis involves multi-step reactions with strict control over stereochemistry. For example, protecting groups (e.g., acetyl or tert-butyldimethylsilyl) may be required to preserve hydroxyl and hydroxymethyl functionalities during coupling reactions . Purification via reverse-phase HPLC or column chromatography is critical to isolate intermediates and final products with >95% purity. Reaction conditions (e.g., anhydrous solvents, low temperatures) must be optimized to prevent epimerization .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

- X-ray crystallography : Resolves absolute stereochemistry and confirms the tetrahydrofuran ring conformation (e.g., orthorhombic crystal system, space group P21212) .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., methoxy singlet at ~3.3 ppm, pyrimidine dioxo carbonyl signals at ~165–170 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z calculated for C14H18N2O8: 342.1056) .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis detect degradation products. Lyophilization in amber vials under inert gas (argon) minimizes hydrolysis of the ester and glycosidic bonds .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data in antiviral assays?

Contradictions may arise from assay-specific variables (e.g., cell line viability, viral strain specificity). Use orthogonal assays:

- Cytopathic effect (CPE) reduction assays (e.g., EC50 values in Vero cells).

- Viral polymerase inhibition (radiolabeled nucleotide incorporation assays). Normalize data using internal controls (e.g., ribavirin as a reference) and apply statistical models (ANOVA with Tukey post hoc tests) to resolve variability .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) into viral polymerase active sites (e.g., HCV NS5B or HIV reverse transcriptase) identifies key binding motifs. Focus on hydrogen bonding between the pyrimidine dioxo group and conserved residues (e.g., Asp318 in HCV NS5B). MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives?

- Substituent variation : Replace the methoxy group with halogens or bulky substituents to probe steric effects.

- Bioisosteric replacements : Swap the acetate ester with a phosphonate to enhance metabolic stability. Use parallel synthesis (96-well plates) and high-throughput screening (HTS) to evaluate IC50 shifts in enzyme inhibition assays .

Q. How do researchers resolve discrepancies in cytotoxicity profiles across cancer cell lines?

Perform transcriptomic profiling (RNA-seq) to correlate sensitivity with gene expression (e.g., overexpression of nucleoside transporters or detoxifying enzymes). Combinatorial studies with chemosensitizers (e.g., P-glycoprotein inhibitors) can isolate resistance mechanisms .

Q. What methodologies validate the compound’s metabolic pathways in vitro?

- Liver microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., demethylation or ester hydrolysis).

- LC-MS/MS : Detect and quantify metabolites using MRM transitions (e.g., m/z 342 → 298 for the parent compound) .

Methodological Considerations

Q. How should isotopic labeling (e.g., <sup>13</sup>C or <sup>3H) be incorporated for pharmacokinetic studies?

Introduce isotopes at metabolically stable positions (e.g., <sup>13</sup>C in the tetrahydrofuran ring) via labeled starting materials (e.g., <sup>13</sup>C-glucose). Radiolabeled ([<sup>3</sup>H]) versions require catalytic tritiation of unsaturated precursors under Pd/C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.